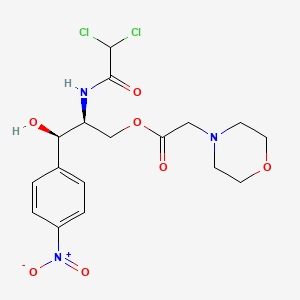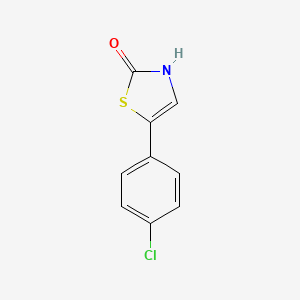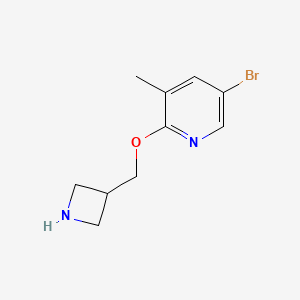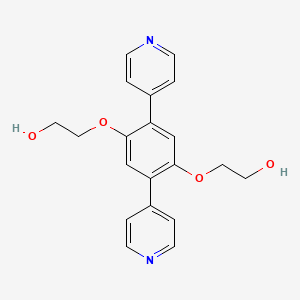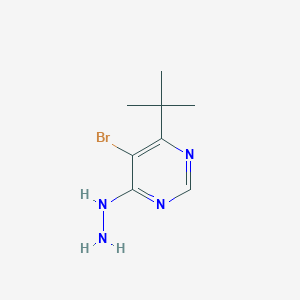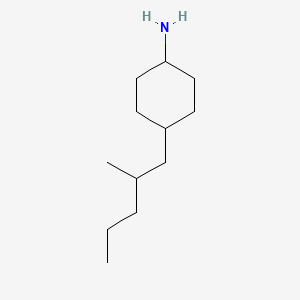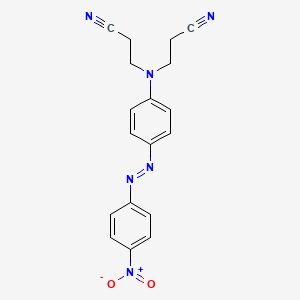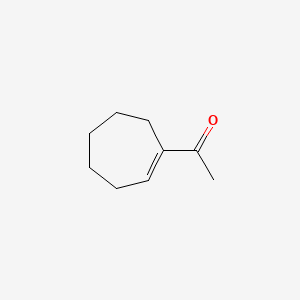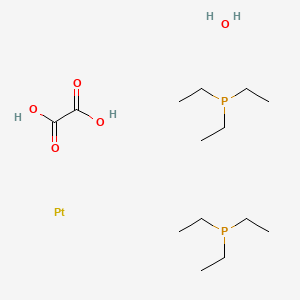
oxalic acid;platinum;triethylphosphane;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;platinum;triethylphosphane;hydrate is a coordination compound that combines oxalic acid, platinum, triethylphosphane, and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;platinum;triethylphosphane;hydrate typically involves the reaction of oxalic acid with a platinum precursor in the presence of triethylphosphane. The reaction is carried out in an aqueous medium, and the resulting product is isolated as a hydrate. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{(C}_2\text{H}_5\text{)_3P} + \text{(COOH)}_2 + \text{H}_2\text{O} \rightarrow \text{[Pt(C}_2\text{H}_5\text{)_3P}_2\text{(COO)}_2\text{]} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;platinum;triethylphosphane;hydrate can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum.
Substitution: Ligands such as triethylphosphane can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
Scientific Research Applications
Oxalic acid;platinum;triethylphosphane;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential anticancer properties, leveraging the cytotoxic effects of platinum compounds.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of oxalic acid;platinum;triethylphosphane;hydrate involves the coordination of the platinum center with ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the platinum center can facilitate the activation of substrates, while in biological systems, it may interact with biomolecules such as DNA.
Comparison with Similar Compounds
Similar Compounds
Oxaliplatin: A platinum-based anticancer drug with a similar coordination environment.
Cisplatin: Another platinum-based drug used in chemotherapy.
Carboplatin: A derivative of cisplatin with different pharmacokinetic properties.
Uniqueness
Oxalic acid;platinum;triethylphosphane;hydrate is unique due to the presence of triethylphosphane as a ligand, which can influence the electronic properties and reactivity of the platinum center. This makes it distinct from other platinum compounds that may have different ligands and coordination environments.
Properties
CAS No. |
207596-31-4 |
|---|---|
Molecular Formula |
C14H34O5P2Pt |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
oxalic acid;platinum;triethylphosphane;hydrate |
InChI |
InChI=1S/2C6H15P.C2H2O4.H2O.Pt/c2*1-4-7(5-2)6-3;3-1(4)2(5)6;;/h2*4-6H2,1-3H3;(H,3,4)(H,5,6);1H2; |
InChI Key |
FJDZXBLTLIXMTO-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.C(=O)(C(=O)O)O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


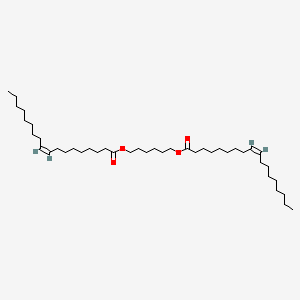
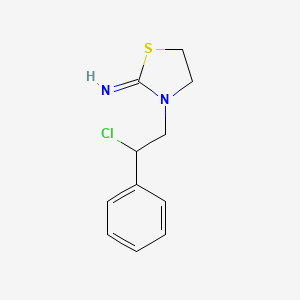
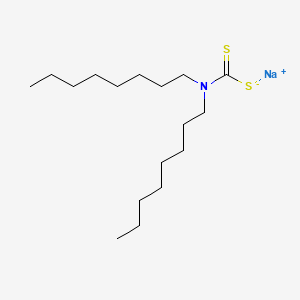
![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)
